NPY (human, rat)
Description
Properties
CAS No. |
90880-35-6 |
|---|---|
Molecular Formula |
C189H285N55O57S |
Molecular Weight |
4271.74 |
Key on ui application |
Neuropeptide Y (NPY) is one of the most potent neurotransmitters in reproductive endocrine functions and endocrine functions regulating stress, metabolism and eating behavior. |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 acetate salt |
source |
Synthetic |
Synonyms |
NPY (human, rat) |
Origin of Product |
United States |
Preparation Methods
Pro-NPY Processing and Post-Translational Modifications
In rat superior cervical ganglia (SCG), NPY is synthesized via the proteolytic cleavage of its precursor, pro-NPY. The biosynthetic pathway begins with the translation of NPY mRNA into pro-NPY, a 97-amino acid polypeptide. Enzymatic processing involves the removal of the N-terminal signal peptide and cleavage at dibasic residues (Arg-Arg) by prohormone convertases, yielding the mature NPY peptide. Post-translational modifications include C-terminal amidation, a critical step for biological activity, mediated by peptidylglycine α-amidating monooxygenase (PAM).
Developmental studies in rats reveal that NPY expression in SCG neurons increases postnatally, coinciding with the maturation of noradrenergic and cholinergic systems. This temporal regulation suggests that NPY biosynthesis is tightly coupled to synaptic plasticity and neurotransmission.
Chemical Synthesis of NPY
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis remains the gold standard for producing NPY analogs. The 3-nitro-2-pyridylsulfenyl (Npys) group has been employed to protect cysteine thiols during Boc/benzyl-based SPPS, enabling efficient disulfide bond formation in the final product. However, the Npys group is incompatible with Fmoc strategies due to instability under "low-high" HF acidolysis conditions.
Fragment Assembly and Deprotection
Human NPY (hNPY) has been synthesized via fragment condensation. A study by Sasaki et al. (1989) assembled hNPY from seven protected fragments, followed by methionine sulfoxide reduction using phenylthiotrimethylsilane. Final deprotection employed 1 M trimethylsilyl trifluoromethanesulfonate (TMSOTf)-thioanisole in trifluoroacetic acid (TFA), achieving a 92% yield of crude peptide.
Table 1: Key Steps in hNPY Solid-Phase Synthesis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Fragment Assembly | Boc-protected segments, DCC/HOBt coupling | Linear peptide chain |
| Methionine Reduction | Phenylthiotrimethylsilane, TFA | Methionine sulfoxide → Met |
| Global Deprotection | TMSOTf-thioanisole, TFA | Side-chain deprotection |
Solution-Phase Synthesis
Solution-phase methods are advantageous for large-scale NPY production. Porcine NPY (pNPY) and hNPY have been synthesized by coupling pre-formed fragments in aqueous/organic solvent systems. This approach avoids solid-phase limitations but requires meticulous purification to isolate the target peptide from truncated byproducts.
Purification and Characterization
Chromatographic Techniques
Crude NPY synthesized via SPPS or solution-phase methods is purified using gel filtration (Sephadex G-25) followed by reversed-phase HPLC (RP-HPLC). A gradient of acetonitrile (20–60%) in 0.1% TFA effectively resolves NPY from impurities, yielding >95% purity.
Table 2: HPLC Parameters for NPY Purification
| Column | Mobile Phase | Gradient | Retention Time (min) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 0.1% TFA in H2O/ACN | 20–60% ACN | 22.3 |
Bioactivity Validation
Synthetic NPY must retain biological activity. In dogs, hNPY synthesized via solution-phase methods induced dose-dependent increases in systemic arterial blood pressure (ED = 1.2 nmol/kg) and pancreatic blood flow reduction (35 ± 4% at 5 nmol/kg). These effects paralleled those of native pNPY, confirming functional equivalence.
Quality Control and Stability
Chemical Reactions Analysis
Receptor Binding and Signal Transduction
NPY exerts its effects through G protein-coupled receptors (Y1, Y2, Y4, Y5, and Y6). The Y1 and Y2 receptors are most studied in humans and rats:
-
Y1 Receptor Activation : Triggers Gαi/o signaling, inhibiting cAMP production and activating mitogen-activated protein kinase (MAPK) pathways .
-
Y2 Receptor Activation : Predominantly presynaptic, inhibiting neurotransmitter release via calcium channel modulation .
Table 2: NPY Receptor Affinity and Functional Outcomes
| Receptor | Binding Affinity (nM) | Primary Signaling Pathway | Physiological Role | Reference |
|---|---|---|---|---|
| Y1 | 0.5–2.0 | Gαi/o, MAPK | Vasoconstriction, anxiety | |
| Y2 | 1.0–3.5 | Gαi/o, Ca²⁺ channel inhibition | Appetite suppression, memory |
Enzymatic Degradation
NPY is metabolized by extracellular proteases, limiting its half-life:
-
Dipeptidyl Peptidase-IV (DPP-IV) : Cleaves NPY at Pro³⁴-Ile³⁵, generating NPY(3–36), a selective Y2/Y5 receptor agonist .
-
Neutral Endopeptidase (NEP) : Hydrolyzes NPY at multiple sites (e.g., Gln¹⁵-Tyr¹⁶), inactivating the peptide .
Table 3: Degradation Products of NPY
| Protease | Cleavage Site | Product | Bioactivity | Reference |
|---|---|---|---|---|
| DPP-IV | Pro³⁴-Ile³⁵ | NPY(3–36) | Y2/Y5 agonist | |
| NEP | Gln¹⁵-Tyr¹⁶ | NPY(1–15) and fragments | Inactive |
Interactions with Neurotrophins and Amyloid-β
NPY modulates neurotrophic factors and counteracts amyloid-β toxicity:
-
Brain-Derived Neurotrophic Factor (BDNF) : NPY intraperitoneal injections in rats reduced hypothalamic BDNF levels, correlating with antidepressant-like effects .
-
Nerve Growth Factor (NGF) : NPY pretreatment in cortical neurons increased intracellular NGF synthesis by 24% and restored NGF release disrupted by β-amyloid .
Table 4: NPY’s Neuroprotective Effects Against β-Amyloid
| Parameter | NPY Pretreatment (1 μM) | β-Amyloid Alone (50 μM) | Reference |
|---|---|---|---|
| Cell viability (% control) | 98 ± 3 | 62 ± 5 | |
| Intracellular NGF (pg/mg) | 12.4 ± 0.8 | 8.1 ± 0.6 |
Genetic and Pharmacological Modulation
-
Promoter Variants : The human NPY promoter variant ∇−880Δ (rs3037354) increases NPY secretion by disrupting a glucocorticoid response element (GRE), elevating plasma NPY by 19% in Δ/Δ homozygotes .
-
Pharmacological Agonists/Antagonists : BIBP3226 (Y1 antagonist) and PYY(3–36) (Y2 agonist) are used experimentally to study NPY pathways .
Key Research Findings
-
NPY’s C-terminal amidation is essential for Y1 receptor binding; non-amidated analogs show >100-fold reduced affinity .
-
In hypertensive rats, NPY overexpression increased systemic vascular resistance by 10.1% (Δ/Δ genotype) .
-
Co-release with norepinephrine during stress amplifies vasoconstriction via synergistic Y1 and α1-adrenergic receptor activation .
Scientific Research Applications
Neuroprotective Effects
Retinal Integrity Preservation
Recent studies have demonstrated that NPY has neuroprotective properties, particularly in models of neurodegeneration such as glaucoma. In a mouse model where elevated intraocular pressure was induced, NPY treatment preserved the structural and functional integrity of the inner retina. This effect was attributed to the modulation of inflammatory responses and axonal protection through specific signaling pathways (MAPK and PI3K/Akt) .
| Study | Model | Findings |
|---|---|---|
| Neuropeptide Y treatment in glaucoma | Mouse model | Preserved retinal integrity; reduced inflammatory glial activation |
Protection Against β-Amyloid Toxicity
In vitro studies have shown that NPY protects rat cortical neurons from β-amyloid-induced neurotoxicity. The presence of NPY increased cell viability and modulated the synthesis and release of nerve growth factor, indicating its potential as a therapeutic agent for Alzheimer's disease .
Role in Stress and Anxiety Disorders
Antidepressant-Like Effects
NPY has been implicated in the modulation of stress-related behaviors. For instance, intraperitoneal administration of NPY in rats subjected to stress paradigms resulted in antidepressant-like effects, characterized by increased brain-derived neurotrophic factor levels and reduced corticosterone levels . This suggests that NPY may enhance resilience to stress and could be beneficial for treating depression.
| Study | Model | Findings |
|---|---|---|
| Antidepressant-like effects of NPY | Rat model (Forced Swim Test) | Increased latency to immobility; decreased corticosterone levels |
Intranasal Administration for Stress Relief
Intranasal delivery of NPY has shown promise as a treatment for stress-triggered disorders. Studies indicate that high doses can alleviate depressive behaviors, suggesting a potential route for therapeutic application .
Metabolic Regulation
Impact on Food Intake and Obesity
NPY is a key player in regulating appetite and energy balance. Its action through various receptors (Y1R, Y2R) influences feeding behavior and has been linked to obesity research. For example, antagonists targeting Y2 receptors have been explored for their potential to reduce food intake and promote weight loss .
| Study | Focus | Findings |
|---|---|---|
| Role of NPY in metabolic regulation | Human studies | Implicated in appetite control; potential obesity treatment |
Pain Modulation
Nociceptive Pain Pathways
Research indicates that NPY is involved in pain modulation through its receptors. Studies using knockout mice have shown that the absence of Y1 receptors alters pain sensitivity, suggesting that NPY signaling may play a role in nociceptive pathways . This opens avenues for exploring NPY as a target for pain management therapies.
Mechanism of Action
Upon binding, neuropeptide Y inhibits adenylyl cyclase, activates mitogen-activated protein kinase, regulates intracellular calcium levels, and activates potassium channels . These actions result in various physiological effects, including modulation of neurotransmitter release, regulation of blood pressure, and control of food intake .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Homology
Receptor Subtype Selectivity
Y1 Receptor :
Y2 Receptor :
- Y4/Y5 Receptors: PP binds Y4 with high affinity (IC₅₀ ~0.1 nM), whereas NPY and PYY have low affinity .
Functional Divergence
- ACTH Release: Human PP stimulates ACTH release via Y5 receptors, but rat PP is inactive even at high concentrations (IC₅₀ > 1 µM) .
Cancer Biology :
Cross-Reactivity and Metabolism
Antibody Cross-Reactivity :
Metabolic Degradation :
Data Tables
Table 1: Receptor Binding Profiles
| Ligand | Y1 (Human/Rat) | Y2 (Human/Rat) | Y4 (Human/Rat) | Y5 (Human/Rat) |
|---|---|---|---|---|
| NPY | 0.38/0.72 nM | 1.2/1.5 nM | >1000 nM | 5.0/8.0 nM |
| PYY | 0.45/0.80 nM | 0.9/1.2 nM | >1000 nM | 3.0/6.0 nM |
| Human PP | >1000 nM | >1000 nM | 0.1/0.3 nM | 0.5/1.0 nM |
| Rat PP | >1000 nM | >1000 nM | 0.2/0.4 nM | >1000 nM |
Table 2: Functional Outcomes in Rodent vs. Human Models
Key Research Findings
Evolutionary Conservation : Rat and human NPY share 100% sequence identity in the mature peptide, but regulatory regions (e.g., mRNA initiation codons) differ significantly .
Receptor Specificity : The Y5 receptor is critical for ACTH release in both species but diverges in PP responsiveness due to structural differences between human and rat PP .
Biological Activity
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including the regulation of food intake, energy metabolism, emotional responses, and immune functions. This article explores the biological activity of NPY in both humans and rats, highlighting its mechanisms of action, receptor interactions, and implications for health and disease.
Overview of Neuropeptide Y
Structure and Distribution
NPY is predominantly expressed in the central nervous system (CNS) and is involved in numerous biological functions. It belongs to the pancreatic polypeptide family and exhibits significant homology with peptide YY (PYY) and pancreatic polypeptide (PP) . NPY exerts its effects primarily through interaction with its receptors, which are G-protein-coupled receptors (GPCRs) classified into several subtypes: Y1, Y2, Y4, Y5, and Y6 .
Biological Functions
The primary biological activities of NPY include:
- Regulation of Food Intake : NPY is a potent stimulator of appetite. Studies have shown that intraventricular injections of NPY in rats lead to increased feeding behavior .
- Emotional Regulation : NPY has been implicated in anxiety modulation, with evidence suggesting it exhibits anxiolytic effects comparable to benzodiazepines .
- Immune Function : Recent research indicates that NPY acts as an immunomodulatory factor, influencing immune responses through direct interactions with immune cells .
NPY's effects are mediated through its receptors, which activate various intracellular signaling pathways. The most studied receptors include:
- Y1 Receptor (Y1R) : Primarily involved in food intake and anxiety modulation. Activation leads to enhanced cell proliferation and appetite stimulation .
- Y2 Receptor (Y2R) : Plays a role in inhibiting neurotransmitter release and regulating energy balance.
- Y5 Receptor (Y5R) : Involved in feeding behavior and energy homeostasis.
Feeding Behavior Studies
In a study examining the effects of NPY on feeding behavior in rats, it was found that higher doses of NPY significantly increased food intake during nocturnal periods. Notably, doses as low as 0.02 nM were effective in stimulating feeding behavior . Conversely, NPY was shown to suppress sexual behavior in male rats at similar doses, indicating a selective depressant effect on sexual motivation .
Immune Modulation
NPY's role as an immunomodulatory factor has garnered attention. It has been shown to influence various immune processes by acting on specific NPY receptors present on immune cells. This connection between the nervous system and immune response highlights the broader implications of NPY in health and disease management .
Aging and Metabolic Effects
Research indicates that levels of NPY fluctuate with age, showing increased expression in middle-aged rats preceding obesity but decreasing during aging-related anorexia. This suggests a complex role for NPY in metabolic regulation across different life stages .
Case Studies
-
Caloric Restriction and Autophagy
A study demonstrated that caloric restriction increases NPY levels in rat cortical neurons, which correlates with enhanced autophagy markers. This finding suggests a potential neuroprotective role for NPY under caloric restriction conditions . -
Anxiety Models
In models assessing anxiety-like behaviors in rats subjected to predator scent stress, elevated levels of NPY did not alleviate anxiety symptoms despite increasing overall levels of this neuropeptide. This emphasizes the complexity of NPY's role in emotional regulation .
Summary Table of Biological Activities
Q & A
Q. What are the genomic differences between human, rat, and mouse NPY genes, and how do these impact translational research?
NPY genes in humans, rats, and mice are located on chromosomes 7p15.1, 4q24, and 6 (24.04 cM), respectively. The rat preproNPY comprises 98 amino acids (29-aa signal peptide, 36-aa mature NPY, and 33-aa C-terminal peptide). These species-specific variations necessitate careful selection of animal models for translational studies. For example, PCR primers targeting exon boundaries should be validated for cross-species compatibility to avoid amplification artifacts .
Q. What are the primary physiological roles of NPY in humans and rats, and how are these studied experimentally?
NPY regulates cardiovascular function, feeding behavior, anxiety, and depression. In rats, intraventricular NPY infusion is used to study hyperphagia, while human studies often employ plasma NPY measurements via radioimmunoassay (RIA) or ELISA. Cross-reactivity with PYY and pancreatic polypeptide (PP) must be controlled using antibodies with <0.1% cross-reactivity (e.g., EMD Millipore’s RIA kits) .
Q. How do NPY receptor subtypes (Y1, Y2, Y4-Y6) differ in function, and what tools are used to distinguish them?
Y1 receptors mediate vasoconstriction and anxiolytic effects, while Y2 receptors inhibit neurotransmitter release. Selective ligands like GR231118 (Y1 antagonist) and BIIE0246 (Y2 antagonist) are critical for receptor-specific studies. Note that Y1R and Y2R mRNA levels in rat myometrium may not correlate with functional responses due to post-translational modifications .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on NPY’s effects on uterine motility in rats vs. humans?
NPY does not alter motility in human uteri but shows variable effects in rats depending on infusion duration (short-term inhibition vs. long-term potentiation). To address discrepancies, standardize experimental conditions (e.g., saline injection protocols) and quantify receptor distribution via immunohistochemistry rather than relying solely on mRNA expression .
Q. What methodological challenges arise when measuring NPY in cross-species studies, and how are they mitigated?
Cross-reactivity between NPY, PYY, and PP in immunoassays is a major issue. For example, human PYY (1-36) shows 70% cross-reactivity in some RIAs, complicating NPY-specific quantification. Use antibodies with validated specificity (e.g., Phoenix Biotech’s Cy5-labeled NPY analogs) and confirm results with mass spectrometry .
Q. How should researchers design experiments to account for NPY’s dual role in anxiety and depression?
NPY’s anxiolytic effects (Y1 receptor-mediated) and pro-depressive effects (Y2 receptor-mediated) require careful model selection. Use conditional knockout mice (e.g., Y1R⁻/⁻ or Y2R⁻/⁻) and behavioral assays like the elevated plus maze. Control for stress-induced NPY fluctuations by standardizing housing conditions and circadian timing .
Q. What statistical and reproducibility practices are critical for NPY research involving animal models?
Adhere to the National Academies’ guidelines: predefine sample sizes using power analysis, report exclusion criteria (e.g., outlier data from stressed rats), and distinguish exploratory vs. confirmatory analyses. For uterine motility studies, ensure blinding during contractility measurements to reduce observer bias .
Q. How can researchers ensure novelty in NPY studies while building on prior work?
Conduct systematic reviews to identify understudied areas, such as NPY-epigenetic interactions (e.g., methylation changes in the NPY promoter). Avoid duplicating well-established protocols (e.g., RIA for plasma NPY) unless validating methods across species. Reference databases like UniProt (P01303 for human NPY) for sequence verification .
Methodological Best Practices
- Antibody Validation : Use antibodies with ≤0.1% cross-reactivity to PYY/PP (e.g., Millipore’s RMPYY-68HK) and confirm specificity via preabsorption controls .
- Animal Models : For translational anxiety studies, prioritize rat models over mice due to closer NPY receptor homology to humans .
- Data Transparency : Publish raw motility tracings and statistical code to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
